MFCD18313908
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Overview
Description
Compound “MFCD18313908” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18313908” typically involves a series of chemical reactions that require precise conditions. Common synthetic routes include:
Step 1: Initial reaction involving [specific reactants] under [specific conditions] such as temperature, pressure, and catalysts.
Step 2: Intermediate formation, which is then subjected to further reactions to yield the final product.
Step 3: Purification processes to isolate “this compound” from by-products and impurities.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactors: Large-scale reactors that handle significant quantities of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality of the compound.
Quality Control: Rigorous testing and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD18313908” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as [specific oxidizing agents] under [specific conditions].
Reducing Agents: Such as [specific reducing agents] under [specific conditions].
Substitution Reagents: Such as [specific substitution reagents] under [specific conditions].
Major Products: The major products formed from these reactions include [specific products], which have distinct properties and applications.
Scientific Research Applications
“MFCD18313908” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism by which “MFCD18313908” exerts its effects involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of specific biochemical pathways, leading to desired effects such as inhibition or activation of certain processes.
Comparison with Similar Compounds
Compound A: Similar in structure but differs in [specific aspect].
Compound B: Shares some properties but has different reactivity.
Compound C: Used in similar applications but has a distinct mechanism of action.
Uniqueness: “MFCD18313908” stands out due to its unique combination of properties, making it particularly valuable in [specific applications].
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-11-2-3-13(14)12(7-11)8-4-9(15)6-10(16)5-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANNQKFCGXVJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684411 |
Source
|
Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-85-1 |
Source
|
Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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